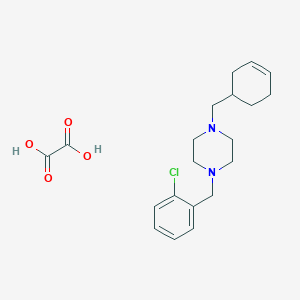
1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate, also known as CPP, is a chemical compound that has gained attention in scientific research due to its potential use as a tool for studying the central nervous system. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Mecanismo De Acción
1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate acts as a competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and preventing the influx of calcium ions into the neuron. This blockade of NMDA receptor activity can lead to a range of physiological effects, including altered synaptic plasticity, impaired learning and memory, and increased susceptibility to excitotoxicity.
Biochemical and Physiological Effects
In addition to its effects on the NMDA receptor, 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate has been shown to modulate other neurotransmitter systems, including the dopamine and serotonin systems. 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate has been found to increase dopamine release in the prefrontal cortex and striatum, which may contribute to its effects on cognition and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate in lab experiments is its high selectivity for the NMDA receptor, which allows researchers to specifically target this receptor and investigate its role in various physiological processes. However, one limitation of using 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate is its relatively short half-life, which requires frequent dosing in animal models.
Direcciones Futuras
There are several potential future directions for research involving 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate. One area of interest is the role of NMDA receptor dysfunction in neurodegenerative diseases, and the potential therapeutic use of NMDA receptor antagonists such as 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate in these conditions. Additionally, further investigation into the effects of 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate on other neurotransmitter systems could provide insight into its potential use as a therapeutic agent for various psychiatric disorders.
Métodos De Síntesis
The synthesis of 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate involves the reaction of 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine with oxalic acid in the presence of a base catalyst. The resulting oxalate salt is a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate has been widely used in scientific research as a tool for studying the NMDA receptor and its role in various physiological and pathological processes. 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate is commonly used to induce NMDA receptor blockade in animal models, which allows researchers to investigate the effects of NMDA receptor dysfunction on behavior, cognition, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2.C2H2O4/c19-18-9-5-4-8-17(18)15-21-12-10-20(11-13-21)14-16-6-2-1-3-7-16;3-1(4)2(5)6/h1-2,4-5,8-9,16H,3,6-7,10-15H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZICBKQWFSNMPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)CC3=CC=CC=C3Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-iodo-4-methylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5131673.png)
![1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate](/img/structure/B5131681.png)

![5-{3,5-dichloro-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5131690.png)
![N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5131697.png)
![5-(3-{1-[(4-methoxy-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5131721.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5131732.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B5131737.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5131751.png)
![5-(1H-indazol-3-ylcarbonyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5131753.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5131754.png)
![N-benzyl-N-methyl-3-{1-[oxo(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5131759.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5131775.png)